![molecular formula C18H22O2 B15174821 [2-(3-Phenylpropylidene)cyclohept-3-en-1-yl]acetic acid CAS No. 919283-97-9](/img/structure/B15174821.png)
[2-(3-Phenylpropylidene)cyclohept-3-en-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(3-Phenylpropylidene)cyclohept-3-en-1-yl]acetic acid: is an organic compound with a complex structure that includes a cycloheptene ring and a phenylpropylidene group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Phenylpropylidene)cyclohept-3-en-1-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of cycloheptanone with benzaldehyde to form the intermediate [2-(3-Phenylpropylidene)cycloheptanone]. This intermediate is then subjected to a Wittig reaction to introduce the acetic acid moiety, resulting in the final product. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran or dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions:
Oxidation: [2-(3-Phenylpropylidene)cyclohept-3-en-1-yl]acetic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring, using electrophilic aromatic substitution reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst or lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated double bonds.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: In chemistry, [2-(3-Phenylpropylidene)cyclohept-3-en-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities and specificities of various enzymes.
Medicine: In medicine, this compound has potential applications as a lead compound for the development of new pharmaceuticals. Its ability to undergo various chemical modifications allows for the design of derivatives with enhanced biological activity and reduced toxicity.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of fine chemicals, agrochemicals, and materials science. Its versatility in chemical reactions makes it a valuable component in the synthesis of high-value products.
作用機序
The mechanism of action of [2-(3-Phenylpropylidene)cyclohept-3-en-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
- [2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid
- [2-(3-Phenylpropylidene)cyclopent-3-en-1-yl]acetic acid
- [2-(3-Phenylpropylidene)cyclooct-3-en-1-yl]acetic acid
Comparison: Compared to these similar compounds, [2-(3-Phenylpropylidene)cyclohept-3-en-1-yl]acetic acid has a larger ring size, which can influence its chemical reactivity and biological activity. The seven-membered ring in this compound provides a unique spatial arrangement that can enhance its binding affinity to certain molecular targets. Additionally, the presence of the phenylpropylidene group adds to its versatility in undergoing various chemical reactions, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
919283-97-9 |
|---|---|
分子式 |
C18H22O2 |
分子量 |
270.4 g/mol |
IUPAC名 |
2-[2-(3-phenylpropylidene)cyclohept-3-en-1-yl]acetic acid |
InChI |
InChI=1S/C18H22O2/c19-18(20)14-17-12-6-2-5-11-16(17)13-7-10-15-8-3-1-4-9-15/h1,3-5,8-9,11,13,17H,2,6-7,10,12,14H2,(H,19,20) |
InChIキー |
ONUQAPINPGPYJC-UHFFFAOYSA-N |
正規SMILES |
C1CC=CC(=CCCC2=CC=CC=C2)C(C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-5'-nitro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B15174750.png)
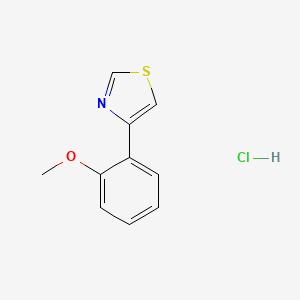
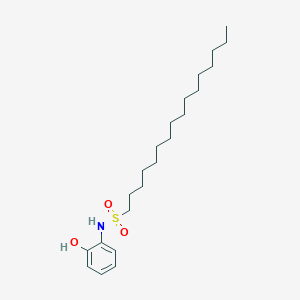
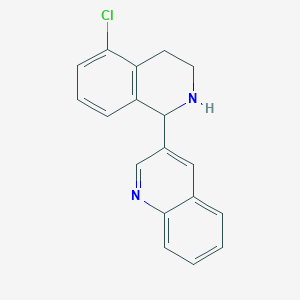
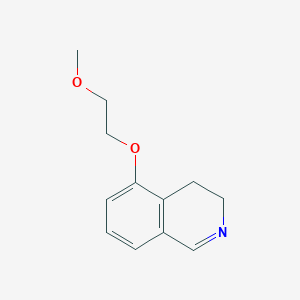
![4-[1-Amino-2-(4-methylbenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B15174806.png)

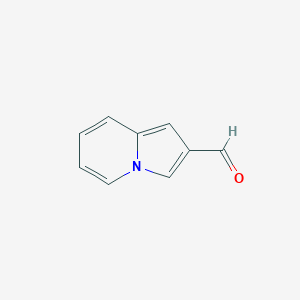
![8,9-Dichloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B15174819.png)
![2-{[Dodecyl(methyl)amino]methyl}phenol](/img/structure/B15174825.png)
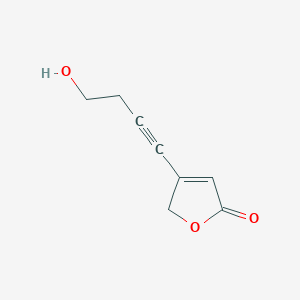
![1-Propanone, 3-[(4-hydroxyphenyl)thio]-1-(1-piperidinyl)-](/img/structure/B15174834.png)

